Deoxybrevianamide E (CAS 34610-68-9) is a high-purity (≥99%) prenylated diketopiperazine (DKP) indole alkaloid that serves as a structurally critical biosynthetic intermediate for the bicyclo[2.2.2]diazaoctane (BDO) family of natural products. Structurally, it consists of a cyclo-L-tryptophanyl-L-proline core that has undergone reverse prenylation at the C-2 position of the indole ring. Highly soluble in DMSO, DMF, and ethanol while exhibiting poor water solubility, this compound is primarily procured as an advanced starting material for the total synthesis of complex fungal alkaloids. Furthermore, it is utilized as a precise analytical standard for characterizing reverse prenyltransferases (e.g., NotF, BrePT) and downstream oxidases in biocatalytic engineering workflows .
Generic substitution with its unprenylated precursor, Brevianamide F, completely fails in downstream biocatalytic and synthetic applications. Brevianamide F lacks the critical C-2 reverse prenyl group, which is the exact structural handle required for subsequent pinacol-type rearrangements and oxidative cyclizations catalyzed by enzymes like BvnB or chemical oxidants like DMDO [1]. Substituting with downstream products (e.g., Brevianamide E) is similarly unviable when the procurement intent is to study the specific enzymatic epoxidation steps that form the BDO core. Furthermore, attempting de novo chemical synthesis of the C-2 reverse prenyl group onto an indole core is notoriously inefficient and poorly regioselective, making the direct procurement of Deoxybrevianamide E necessary for maintaining high-yield, reproducible synthetic workflows [2].
In biocatalytic cascades engineered to produce complex brevianamides, Deoxybrevianamide E is the required substrate for flavin-dependent monooxygenases (e.g., BvnB). Assays demonstrate that BvnB converts Deoxybrevianamide E into the cyclized hydroxypyrroloindoline core (Brevianamide E) with >80% conversion efficiency. In contrast, the unprenylated precursor Brevianamide F yields 0% conversion, as it lacks the prenyl alkene necessary for the epoxidation-initiated cyclization[1].
| Evidence Dimension | Enzymatic conversion efficiency by BvnB FMO |
| Target Compound Data | Deoxybrevianamide E (>80% conversion to cyclized product) |
| Comparator Or Baseline | Brevianamide F (0% conversion) |
| Quantified Difference | >80% absolute difference in product formation |
| Conditions | In vitro biocatalytic assay using purified BvnB monooxygenase |
Procuring this specific compound is mandatory for researchers engineering or studying the enzymatic pathways that construct the bicyclo[2.2.2]diazaoctane alkaloid core.
For the total synthesis of complex alkaloids like Brevianamide E and Gypsetin, utilizing procured Deoxybrevianamide E allows for a direct, one-step double-oxidative cyclization using dimethyldioxirane (DMDO). Attempting to synthesize Deoxybrevianamide E de novo from simpler tryptophan derivatives requires a multi-step C-2 reverse prenylation sequence that suffers from poor regioselectivity, often yielding only ~52% from advanced protected intermediates. Direct procurement bypasses this synthetic bottleneck entirely [1].
| Evidence Dimension | Synthetic steps and yield to reach oxidative cyclization stage |
| Target Compound Data | Procured Deoxybrevianamide E (1 step to cyclized products via DMDO) |
| Comparator Or Baseline | De novo synthesis from amino esters (Multi-step, ~52% yield bottleneck at prenylation) |
| Quantified Difference | Eliminates 3-4 synthetic steps and bypasses a ~48% yield loss |
| Conditions | Standard laboratory total synthesis workflows |
Allows synthetic chemists to immediately access late-stage oxidative cyclization studies without wasting time and resources on inefficient C-2 prenylation.
Characterizing the activity of reverse prenyltransferases like NotF (Deoxybrevianamide E synthase) requires precise quantification of product formation. Using high-purity (≥99%) Deoxybrevianamide E as an external calibration standard enables exact LC-MS/MS quantification of NotF conversion rates. Relying on crude fungal extracts introduces overlapping isobaric interferences from downstream notoamides, which can skew kinetic data (kcat/Km) by >15-30% due to matrix effects and signal suppression [1].
| Evidence Dimension | Accuracy of LC-MS/MS quantification for NotF activity |
| Target Compound Data | High-purity Deoxybrevianamide E standard (Exact mass/retention time calibration, <1% interference) |
| Comparator Or Baseline | Crude fungal extract baselines (High matrix interference from related alkaloids) |
| Quantified Difference | Prevents >15-30% kinetic quantification error |
| Conditions | LC-MS/MS analysis of in vitro prenyltransferase assays |
Ensures reproducible and accurate kinetic profiling of novel prenyltransferases in synthetic biology and genome mining applications.
Deoxybrevianamide E is a highly effective exogenous substrate for feeding studies in engineered E. coli strains expressing downstream tailoring enzymes (like BvnB or NotC). It allows researchers to isolate and optimize the oxidative cyclization steps of bicyclo[2.2.2]diazaoctane core formation without relying on the upstream heterologous expression of prenyltransferases[1].
For synthetic organic chemists targeting the paraherquamide or brevianamide families, procuring this compound serves as an advanced starting material. It permits immediate investigation into DMDO-promoted or biomimetic oxidative cyclizations, completely bypassing the synthetically punishing C-2 reverse prenylation of the indole ring[2].
When discovering novel reverse prenyltransferases (e.g., BrePT homologs) from newly sequenced fungal genomes, Deoxybrevianamide E is required as a high-purity analytical standard to confirm exact in vitro product formation via LC-MS/MS, ensuring accurate kcat/Km determination[3].